Product packaging for 2-[3-(Benzyloxy)phenyl]thiophene(Cat. No.:)

2-[3-(Benzyloxy)phenyl]thiophene

Cat. No.: B12849111
M. Wt: 266.4 g/mol
InChI Key: MDHJTABHDZNQDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Phenylthiophene Scaffolds in Modern Organic and Medicinal Chemistry

The phenylthiophene scaffold, the core of 2-[3-(Benzyloxy)phenyl]thiophene, is a "privileged scaffold" in medicinal chemistry. mdpi.com This means it is a molecular framework that can bind to multiple biological targets, making it a valuable starting point for drug discovery. Thiophene (B33073), a sulfur-containing heterocyclic compound, and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. researchgate.netnih.gov The incorporation of a phenyl group onto the thiophene ring can further modulate these activities and introduce new pharmacological properties.

The versatility of the phenylthiophene core allows for the synthesis of diverse libraries of compounds through various chemical modifications. cmu.edu This structural diversity is crucial in the search for new therapeutic agents with improved efficacy and selectivity.

Relevance of Benzyloxy Moieties in Molecular Architecture and Design

The benzyloxy moiety, a benzyl (B1604629) group linked through an ether oxygen, plays a significant role in molecular design for several reasons. It can enhance the lipophilicity of a molecule, which can improve its ability to cross biological membranes. ontosight.ai This is a critical factor in determining the pharmacokinetic properties of a potential drug.

Furthermore, the benzyloxy group can participate in crucial interactions with biological targets, such as hydrophobic interactions within the binding pockets of enzymes or receptors. mdpi.com In some instances, the benzyloxy group can also act as a protecting group during chemical synthesis, allowing for selective reactions at other parts of the molecule. researchgate.net The position of the benzyloxy group on the phenyl ring can significantly influence the biological activity of the compound. researchgate.net

Overview of this compound as a Research Target in Advanced Chemical Sciences

The compound this compound has emerged as a research target due to the combined properties of its phenylthiophene scaffold and benzyloxy moiety. Researchers are exploring its potential in various fields, including materials science, where thiophene-based molecules are used in the development of organic electronics. smolecule.com

In medicinal chemistry, derivatives of this compound are being investigated for their potential as therapeutic agents. For instance, related structures have been studied as inhibitors of enzymes like monoamine oxidase (MAO), which is a target for the treatment of neurological disorders. researchgate.netnih.gov The specific arrangement of the benzyloxy group at the meta position is of particular interest, as substituent placement is known to be a key determinant of biological activity. researchgate.net

The synthesis and chemical reactivity of this compound and its analogs are also active areas of research. Understanding its synthetic pathways allows for the creation of new derivatives with tailored properties for specific applications.

Interactive Data Tables

Below are tables summarizing key information about the compounds mentioned in this article.

Table 1: Properties of this compound

PropertyValue
Molecular Formula C17H14OS chemspider.com
Structure A thiophene ring substituted at the 2-position with a phenyl group, which is further substituted at the 3-position with a benzyloxy group.
CAS Number 893736-33-9 chemspider.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14OS B12849111 2-[3-(Benzyloxy)phenyl]thiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H14OS

Molecular Weight

266.4 g/mol

IUPAC Name

2-(3-phenylmethoxyphenyl)thiophene

InChI

InChI=1S/C17H14OS/c1-2-6-14(7-3-1)13-18-16-9-4-8-15(12-16)17-10-5-11-19-17/h1-12H,13H2

InChI Key

MDHJTABHDZNQDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CS3

Origin of Product

United States

Synthetic Methodologies for 2 3 Benzyloxy Phenyl Thiophene and Its Derivatives

Strategies for Thiophene (B33073) Ring Construction and Functionalization

The formation of the thiophene ring itself is a foundational step in the synthesis of many derivatives. Various named reactions and pathway types can be employed to construct this five-membered heterocycle.

The Fiesselmann thiophene synthesis is a powerful method for generating substituted thiophenes. wikipedia.org Developed by Hans Fiesselmann, the reaction typically involves the condensation of α,β-acetylenic esters with thioglycolic acid or its derivatives in the presence of a base. wikipedia.org The mechanism proceeds through a series of steps including deprotonation of the thioglycolic acid ester, attack on the alkyne's triple bond, cyclization, and subsequent eliminations and tautomerization to yield the final thiophene product. wikipedia.org

While the classic Fiesselmann synthesis yields 3-hydroxy-2-thiophenecarboxylic acid derivatives, variations of this reaction are highly valuable for creating aryl-substituted thiophenes, which are direct precursors or analogues to the target compound class. wikipedia.orgnih.gov For instance, researchers have successfully applied the Fiesselmann reaction to construct thieno[3,2-b]thiophene (B52689) derivatives by reacting substituted 3-chlorothiophene-2-carboxylates with methyl thioglycolate. nih.gov This demonstrates the utility of the reaction in building complex, fused thiophene systems that can be further functionalized. Another approach involves using a cyclic β-ketoester and thioglycolic acid, which can be guided toward different products based on the reaction conditions. wikipedia.org The versatility of the Fiesselmann synthesis makes it a cornerstone for producing a wide array of thiophene-based scaffolds. thieme-connect.comacs.org

Table 1: Applications of Fiesselmann-type Synthesis for Thiophene Derivatives
Starting MaterialsReagentsProduct TypeReference
α,β-Acetylenic estersThioglycolic acid derivatives, Base3-Hydroxy-2-thiophenecarboxylic acid derivatives wikipedia.org
Aryl-substituted 3-chlorothiophene-2-carboxylatesMethyl thioglycolate, Potassium tert-butoxideAryl-substituted 3-hydroxythieno[3,2-b]thiophene-2-carboxylates nih.gov
Cyclic β-ketoesterThioglycolic acidThioacetal or Monoadduct wikipedia.org
Substituted Pyridine with nitrile groupThioglycolic acid ester3-Aminothiophene derivatives wikipedia.org

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing portions of all reactants, offer an efficient and atom-economical route to highly substituted thiophenes. frontiersin.orgrug.nl The Gewald aminothiophene synthesis is one of the most prominent MCRs in this context. researchgate.net

The Gewald reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. researchgate.net This one-pot procedure allows for the creation of diverse 2-aminothiophene derivatives, which are valuable intermediates in medicinal chemistry. researchgate.netresearchgate.net For example, a series of 2-acylated and 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives were synthesized and evaluated for potential biological activities, highlighting the utility of this pathway in accessing complex structures related to the target compound. researchgate.net The versatility of the Gewald reaction allows for the incorporation of various functional groups at multiple positions on the thiophene ring, making it a powerful tool for building molecular libraries. researchgate.net Other MCRs have also been developed, sometimes using eco-friendly biocatalysts, to produce 2-aminothiophenes from aromatic aldehydes, malononitrile, and ethyl acetoacetate (B1235776) with sulfur. researchgate.net

Table 2: Comparison of Multi-Component Reactions for Thiophene Synthesis
Reaction NameTypical ReactantsKey Product FeatureReference
Gewald SynthesisKetone/Aldehyde, α-Cyanoester, Sulfur, Base2-Aminothiophene ring researchgate.net
4-Component ReactionBenzaldehyde, Malononitrile, Hydrazine hydrate, Ethyl acetoacetateDihydropyrano[2,3-c]pyrazoles frontiersin.org
Biocatalyst MCRAromatic aldehydes, Malononitrile, Ethyl acetoacetate, Sulfur2-Aminothiophene derivatives researchgate.net

Carbon-Carbon Coupling Reactions for Aryl-Thiophene Linkages

Once a functionalized thiophene ring is available, the next crucial step is the formation of the carbon-carbon bond connecting it to the 3-(benzyloxy)phenyl moiety. Transition metal-catalyzed cross-coupling reactions are the premier methods for achieving this transformation. thermofisher.com

The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for forming C-C bonds between aryl or vinyl halides/triflates and organoboronic acids or esters. nih.gov This reaction is catalyzed by a palladium(0) complex and requires a base. youtube.com Its popularity stems from the mild reaction conditions, commercial availability of a vast array of boronic acids, and the non-toxic nature of the boron-containing byproducts. nih.gov

In the context of synthesizing 2-[3-(Benzyloxy)phenyl]thiophene, a typical Suzuki coupling would involve the reaction of a 2-halothiophene (e.g., 2-bromothiophene) with 3-(benzyloxy)phenylboronic acid. Alternatively, 2-thiopheneboronic acid can be coupled with a halide of 1-benzyloxy-3-iodobenzene. mdpi.comresearchgate.net The reaction has been successfully used to synthesize various 2,5-biaryl-3-hexylthiophene derivatives and 2-(bromomethyl)-5-aryl-thiophenes, demonstrating its regioselectivity and functional group tolerance. nih.govd-nb.info The choice of catalyst, ligand, base, and solvent are critical for optimizing the reaction yield and minimizing side products. researchgate.net

Table 3: Example Conditions for Suzuki Cross-Coupling in Thiophene Synthesis
Thiophene SubstrateBoronic Acid SubstrateCatalyst / LigandBaseYieldReference
2-Bromo-5-(bromomethyl)thiopheneVarious aryl boronic acidsPd(PPh₃)₄Na₂CO₃25-76% d-nb.info
5-Bromoindazoles2-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃Good mdpi.com
2,5-Dibromo-3-hexylthiopheneVarious aryl boronic acidsPd(PPh₃)₄Na₂CO₃Moderate to Good nih.gov
Iodo-benzyloxy-benzaldehydes2- or 3-Thiopheneboronic acidPd(OAc)₂ / P(o-tol)₃NaOEtVariable researchgate.net

While the Suzuki reaction is prevalent, other transition metal-catalyzed couplings are also instrumental in forming aryl-thiophene bonds. thermofisher.comthieme-connect.de These reactions provide alternative pathways that may be advantageous depending on the specific substrates and desired outcome.

Stille Coupling: This reaction pairs an organotin compound with an organohalide, catalyzed by palladium. It offers a different set of conditions and substrate compatibilities compared to Suzuki coupling.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. youtube.com It can be used to arylate thiophenes if an appropriate alkene precursor is designed.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide, catalyzed by nickel or palladium. youtube.com It is known for its high reactivity and functional group tolerance.

Ullmann Reaction: A classic method that uses copper to couple two aryl halides, the Ullmann reaction can also be applied to synthesize biaryl compounds containing thiophene rings, though it often requires harsher conditions than palladium-catalyzed methods. thermofisher.com

These diverse catalytic systems provide chemists with a broad toolkit for constructing the 2-arylthiophene scaffold, enabling the synthesis of complex molecules with high precision. nih.gov

Introduction and Modification of the Benzyloxy Phenyl Moiety

The benzyloxy phenyl group is a key structural feature of the target molecule. Its synthesis is typically achieved through a Williamson ether synthesis, which involves the O-alkylation of a phenol (B47542) with a benzyl (B1604629) halide. For this compound, the precursor is usually 3-(2-thienyl)phenol, which is then reacted with benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate. researchgate.net

Polymer-Supported Synthetic Strategies for Oligomeric Systems

To overcome the challenges of purifying products in traditional solution-phase synthesis, polymer-supported strategies have been developed. These methods facilitate the synthesis of complex molecules like thiophene oligomers by anchoring the growing chain to a solid or soluble polymer support, simplifying purification to simple filtration and washing steps. cmu.eduacs.org

Two main approaches are prevalent:

Soluble Polymer Support : This liquid-phase strategy utilizes a soluble polymer like poly(ethylene glycol) (PEG). The polymer-bound intermediates remain in solution, combining the advantages of homogeneous reaction kinetics with the ease of purification by precipitation. organic-chemistry.orgthieme-connect.com The Gewald reaction, for instance, has been adapted for the synthesis of thiophene derivatives on a PEG support, often enhanced by microwave irradiation to reduce reaction times. organic-chemistry.orgthieme-connect.comresearchgate.net

Solid-Phase Synthesis (SPS) : In this approach, the synthesis is carried out on an insoluble polymer resin, such as polystyrene. cmu.eduacs.orgnih.gov This method is particularly powerful for the iterative, stepwise synthesis of long, well-defined oligomers. acs.orgrsc.org

1 Solid-Phase Synthesis Protocols for Regioregular Thiophene Oligomers

The electronic properties of polythiophenes are highly dependent on their regioregularity. Solid-phase synthesis (SPS) has emerged as a superior method for producing regioregular head-to-tail (HT) coupled thiophene oligomers with high purity and yield. cmu.eduacs.orgrsc.org

A successful protocol for the synthesis of regioregular oligo(3-arylthiophene)s employs a traceless silyl (B83357) linker to attach the initial thiophene monomer to a hydroxymethyl-substituted polystyrene resin. cmu.eduacs.orgnih.gov The oligomer is then constructed through an iterative sequence of reactions:

Halogenation : The terminal thiophene ring on the resin is halogenated, typically iodinated. This can be achieved by lithiation followed by reaction with iodine, or through a mercuration/halodemercuration procedure. cmu.edu

Cross-Coupling : The resin-bound iodothiophene is then subjected to a palladium-catalyzed Suzuki cross-coupling reaction with a thiophene boronic ester in the solution phase. This elongates the oligomer chain by one unit. cmu.eduacs.org

This two-step cycle of halogenation and Suzuki coupling is repeated to achieve the desired oligomer length. cmu.edursc.org Finally, the completed regioregular oligomer is cleaved from the solid support. In the case of the silyl ether linkage, this is effectively achieved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). cmu.edunih.gov This solid-phase strategy has been used to synthesize oligo(3-arylthiophene)s and even a 256-membered library of quater(3-arylthiophene)s using parallel and "mix-and-split" combinatorial techniques. cmu.edunih.gov

Table 3: Overview of Polymer-Supported Synthesis of Thiophene Oligomers

Feature Solid-Phase Synthesis (SPS) Soluble Polymer Support
Support Insoluble resin (e.g., hydroxymethyl polystyrene) cmu.edu Soluble polymer (e.g., Poly(ethylene glycol), PEG) organic-chemistry.orgthieme-connect.com
Linker Strategy Traceless silyl ether cmu.eduacs.org, Ester linkage rsc.org Ester linkage thieme-connect.com
Key Reactions Iterative Halogenation and Suzuki Cross-Coupling cmu.eduacs.orgnih.gov Gewald Reaction organic-chemistry.orgthieme-connect.com
Key Advantage Ideal for long, regioregular oligomers; simplified purification. acs.orgrsc.org Homogeneous reaction conditions; easy purification via precipitation. thieme-connect.com
Cleavage TBAF for silyl linkers cmu.edu; Saponification for ester linkers rsc.org KCN in methanol (B129727) organic-chemistry.orgthieme-connect.com

| Products | Regioregular head-to-tail oligo(3-aryl/alkylthiophene)s cmu.edursc.org | Polysubstituted thiophene derivatives organic-chemistry.orgthieme-connect.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 3 Benzyloxy Phenyl Thiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific experimental data for ¹H and ¹³C NMR of 2-[3-(Benzyloxy)phenyl]thiophene is available to populate this section.

Detailed analysis and data tables for ¹H and ¹³C NMR chemical shifts and coupling constants cannot be provided without experimental spectra.

A discussion of COSY, HETCOR, and NOESY correlations is not possible without the corresponding 2D NMR experimental data.

An analysis of chemical shifts and their correlation with the electronic environment of this compound cannot be conducted without the foundational 1D and 2D NMR data.

Vibrational Spectroscopy

No specific experimental FTIR and Raman spectra for this compound are available to populate this section.

A table of characteristic FTIR absorption bands and a detailed analysis of functional groups cannot be generated without the experimental spectrum.

A table of Raman shifts and a comprehensive assignment of vibrational modes are not possible without the experimental Raman spectrum.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be utilized to confirm its elemental composition. The exact mass of the molecular ion [M]⁺ would be measured and compared to the calculated theoretical mass of C₁₇H₁₄OS, providing unambiguous confirmation of its molecular formula.

Although no experimental mass spectrum for this compound has been reported, a theoretical fragmentation pattern can be postulated based on the known fragmentation of its constituent functional groups. Upon ionization, typically through electron impact (EI), the molecular ion would undergo a series of fragmentation reactions. Key expected fragmentation pathways would include:

Benzylic Cleavage: A prominent fragmentation pathway would likely involve the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl (B1604629) cation (C₇H₇⁺) at m/z 91. This is a very common and characteristic fragmentation for benzyl ethers.

Loss of the Benzyloxy Group: Cleavage of the phenyl-oxygen bond could result in the loss of a benzyloxy radical, leading to a [M - C₇H₇O]⁺ fragment.

Thiophene (B33073) Ring Fragmentation: The thiophene ring itself can undergo characteristic fragmentation, although this may be less favored than the benzylic cleavage.

A hypothetical table of major fragments is presented below. It is crucial to note that these are predicted fragments and have not been experimentally verified for this compound.

Predicted Fragment Ion Structure m/z (mass-to-charge ratio) Significance
Molecular Ion[C₁₇H₁₄OS]⁺266Confirms molecular weight.
Benzyl Cation[C₇H₇]⁺91Characteristic of benzylic ether cleavage.
[M - H]⁺[C₁₇H₁₃OS]⁺265Loss of a hydrogen atom.
[M - CHO]⁺[C₁₆H₁₃S]⁺237Loss of a formyl radical.
[M - C₇H₇]⁺[C₁₀H₇OS]⁺175Loss of a benzyl radical.

X-ray Crystallography for Solid-State Structure Determination

To perform single crystal X-ray diffraction, a suitable single crystal of this compound would first need to be grown. The crystal would then be mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced would be collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

This analysis would reveal the relative configuration of the molecule. Since this compound does not possess any chiral centers, the concepts of absolute and relative configuration in the stereochemical sense are not applicable. However, the crystallographic data would precisely define the spatial relationship between the thiophene and the benzyloxyphenyl moieties.

The primary output of a successful X-ray crystallographic analysis is a detailed set of intramolecular geometric parameters. This data would allow for a thorough understanding of the molecule's structure.

Bond Lengths: The analysis would provide precise measurements of all bond lengths within the molecule. For instance, the C-S bond lengths in the thiophene ring, the C-O-C ether linkage, and the various C-C bonds in the aromatic rings would be determined with high accuracy.

Bond Angles: The angles between adjacent bonds would also be precisely determined. This includes the internal angles of the thiophene and phenyl rings, as well as the C-O-C bond angle of the ether linkage.

Dihedral Angles: Of particular interest would be the dihedral angles, which describe the rotational relationship between different parts of the molecule. The dihedral angle between the plane of the phenyl ring and the plane of the thiophene ring would define the degree of twist between these two aromatic systems. Similarly, the dihedral angles involving the benzyloxy group would describe its orientation relative to the phenyl ring to which it is attached.

Without experimental data, it is not possible to provide a table of measured bond lengths, bond angles, and dihedral angles for this compound. The table below is a template illustrating the type of data that would be obtained from such an analysis.

Parameter Atoms Involved Expected Value (Å or °)
Bond Lengths
C-S (thiophene)Data not available
C=C (thiophene)Data not available
C-O (ether)Data not available
C-C (aromatic)Data not available
Bond Angles
C-S-C (thiophene)Data not available
C-O-C (ether)Data not available
Dihedral Angles
Phenyl-ThiopheneData not available
Phenyl-O-CH₂-PhenylData not available

Computational and Theoretical Investigations of 2 3 Benzyloxy Phenyl Thiophene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 2-[3-(Benzyloxy)phenyl]thiophene. A typical DFT study would be initiated using a functional, such as B3LYP, and a suitable basis set, for instance, 6-311++G(d,p), to accurately model its properties. sysrevpharm.org

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, a key structural feature is the dihedral angle between the thiophene (B33073) and phenyl rings, as well as the conformational flexibility of the benzyloxy group.

The molecule is not planar, and rotation around the C-C single bond connecting the two aromatic rings and the C-O bonds of the ether linkage allows for multiple conformers. A conformational analysis would be required to identify the global minimum energy structure. It is expected that the most stable conformer would exhibit a non-planar arrangement between the thiophene and phenyl rings to minimize steric hindrance. Studies on similar biaryl systems show that the optimized geometries can have dihedral angles between rings. mdpi.com

Table 1: Predicted Optimized Geometrical Parameters for this compound (based on analogous compounds) This table presents hypothetical yet realistic data based on computational studies of similar molecules. Actual values would require specific calculations for the target compound.

ParameterPredicted Value
Thiophene C-S Bond Length~1.7 Å
Thiophene C=C Bond Length~1.37 Å
Thiophene C-C Bond Length~1.42 Å
Inter-ring C-C Bond Length~1.48 Å
Phenyl C-O Bond Length~1.37 Å
Benzyl (B1604629) C-O Bond Length~1.43 Å
Thiophene-Phenyl Dihedral Angle30-50°

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface (characterized by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

Potential Energy Distribution (PED) analysis would be used to assign the calculated vibrational frequencies to specific molecular motions, such as C-H stretching, C=C stretching of the aromatic rings, C-S stretching of the thiophene ring, and C-O-C stretching of the ether linkage. Studies on thiophene derivatives provide a basis for these assignments. mdpi.commdpi.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table presents expected vibrational modes based on known data for functional groups and related molecules.

Vibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretching3100-3000
Aliphatic C-H Stretching (CH₂)2950-2850
Aromatic C=C Stretching1600-1450
Asymmetric C-O-C Stretching~1250
Symmetric C-O-C Stretching~1050
Thiophene Ring Breathing~840

The electronic properties of the molecule are primarily understood through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

For this compound, the HOMO is expected to be localized primarily over the electron-rich thiophene ring and the phenyl ring of the benzyloxy group, which act as the primary electron-donating parts of the molecule. The LUMO would likely be distributed across the phenylthiophene backbone. A smaller HOMO-LUMO gap suggests higher reactivity and the possibility of intramolecular charge transfer upon electronic excitation. sysrevpharm.org The presence of both thiophene and benzene (B151609) rings influences the band gap. acs.org

Table 3: Predicted Frontier Molecular Orbital Properties for this compound This table shows hypothetical energy values based on trends in similar aromatic compounds.

PropertyPredicted Value (eV)
HOMO Energy-5.5 to -6.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap (ΔE)~4.0 to 5.0

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. In the MEP map of this compound, negative potential (red and yellow regions) would be expected around the electronegative oxygen atom of the benzyloxy group and the sulfur atom of the thiophene ring, indicating these are sites for potential electrophilic attack. Positive potential (blue regions) would be concentrated around the hydrogen atoms. researchgate.net

The Quantum Theory of Atoms in Molecules (AIM) developed by Bader provides a rigorous definition of chemical bonds and atomic interactions based on the topology of the electron density. researchgate.net An AIM analysis of this compound would identify bond critical points (BCPs) between atoms, and the properties of these BCPs (such as electron density and its Laplacian) would characterize the nature of the chemical bonds (e.g., covalent vs. closed-shell interactions). This analysis could be particularly useful for investigating any weak intramolecular interactions, such as C-H···π or C-H···O hydrogen bonds, that might influence the molecule's conformation. rsc.org

Fukui Functions and Global/Local Reactivity Descriptors

Conceptual Density Functional Theory (DFT) is a cornerstone for analyzing chemical reactivity through various global and local descriptors. researchgate.net These descriptors help in predicting the most probable sites for electrophilic and nucleophilic attacks.

Global Reactivity Descriptors are derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Key global descriptors include:

Chemical Potential (μ): Measures the escaping tendency of an electron from an equilibrium system.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are generally harder and less reactive. semanticscholar.org

Global Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge.

For analogous benzyloxychalcone derivatives, these parameters have been calculated to understand their reactivity profiles. nih.govufc.br For instance, studies on a series of (E)-1-(4-(benzyloxy)phenyl)prop-2-en-1-one derivatives yielded specific values for ionization potential, electron affinity, and electronegativity, which are fundamental to deriving the other descriptors. nih.gov

Table 1: Illustrative Global Reactivity Descriptors for a Related Benzyloxychalcone Derivative

DescriptorSymbolFormulaTypical Value (eV)
Ionization PotentialI-EHOMO~8.41
Electron AffinityA-ELUMO~0.56
Electronegativityχ(I+A)/2~4.49
Chemical Hardnessη(I-A)~7.85
Electrophilicityωμ²/2η~1.29

Note: Data derived from computational studies on (E)-1-(4-(benzyloxy)phenyl)-3-(4-iodophenyl)prop-2-en-1-one. nih.gov Values are for illustrative purposes.

Fukui Functions and Local Reactivity: While global descriptors give a general sense of reactivity, Fukui functions identify the specific atomic sites within the molecule that are most susceptible to attack. scm.com The function analyzes the change in electron density at a specific point when the total number of electrons in the molecule is altered. scm.com

The primary Fukui functions are:

f+(r): For nucleophilic attack (electron acceptance), approximated by the LUMO electron density. utm.myfaccts.de

f-(r): For electrophilic attack (electron donation), approximated by the HOMO electron density. utm.myfaccts.de

f0(r): For radical attack. faccts.de

By condensing these values to individual atoms, one can rank the reactivity of each site. scm.com In studies of related benzyloxyphenyl chalcones, Fukui function analysis has been used to pinpoint the most reactive centers, which is crucial for understanding reaction mechanisms. researchgate.netresearchgate.net For this compound, such analysis would likely indicate high reactivity associated with specific carbons on the thiophene ring, which is known for its distinct electronic properties.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the excited-state properties of molecules, including their electronic absorption spectra (UV-Vis). science.gov It predicts the excitation energies (corresponding to absorption wavelengths) and the oscillator strengths (corresponding to absorption intensities). researchgate.net

For complex organic molecules, TD-DFT calculations can:

Assign electronic transitions to specific molecular orbital promotions (e.g., HOMO→LUMO).

Complement experimental UV-Vis spectra, aiding in structural confirmation. researchgate.net

Study the effect of different solvents on the absorption profile. bohrium.com

In computational studies of a related chalcone (B49325), (2E)-3-[3-(benzyloxy) phenyl]-1-(4'-chlorophenyl)-2-propen-1-one, TD-DFT calculations predicted a theoretical band gap of 4 eV. researchgate.net This value is indicative of the molecule's stability and reactivity. researchgate.net However, it is important to note that for thiophene-based compounds, standard TD-DFT functionals can sometimes yield qualitatively incorrect results, such as reversing the order of excited states. nih.gov Therefore, careful selection of the functional, potentially a long-range corrected one, is crucial for obtaining accurate predictions for this compound. nih.gov

Table 2: Predicted Electronic Transitions for a Related Benzyloxyphenyl Chalcone

TransitionWavelength (λmax)Oscillator Strength (f)Major Contribution
S0 → S1~300 nm0.6983π → π*

Note: Data derived from UV-visible spectra analysis of (2E)-3-[3-(benzyloxy) phenyl]-1-(4'-chlorophenyl)-2-propen-1-one in the solvent phase. researchgate.net These values are illustrative.

Reaction Mechanism Elucidation through Quantum Mechanical Modeling

Quantum mechanical (QM) modeling is an indispensable tool for mapping out the intricate details of chemical reactions. By calculating the potential energy surface of a reaction, chemists can identify the most favorable pathways, characterize transient species, and understand the factors governing reaction rates.

A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest potential energy point. It is a first-order saddle point on the potential energy surface, meaning it is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.

Characterizing a TS involves:

Locating the TS structure: Using specialized algorithms to find the saddle point geometry.

Frequency analysis: Confirming the structure is a true TS by finding exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state is the activation barrier (Ea) . A lower activation barrier corresponds to a faster reaction rate. For complex, multi-step reactions, identifying the rate-determining step (the one with the highest activation barrier) is a primary goal. While specific TS calculations for reactions involving this compound are not found in the searched literature, this methodology is standard for studying reactions like electrophilic substitution on thiophene rings or cleavage of the benzylic ether bond.

Once the reactants, products, and all relevant transition states and intermediates have been located, a reaction path analysis can be performed. This typically involves an Intrinsic Reaction Coordinate (IRC) calculation, which traces the minimum energy path downhill from the transition state to connect it to the corresponding reactants and products.

The result is a reaction energy profile , a 2D plot that shows the change in potential energy as the reaction progresses from reactants to products. These profiles provide a clear visual representation of the reaction's thermodynamics (the relative energies of reactants and products) and kinetics (the activation barriers). Studies on related benzyloxychalcones have mentioned the simulation of reaction pathways to identify the most attractive sites for a reaction to occur. researchgate.netresearchgate.net

Advanced Computational Methods for Electron Density Analysis (ELF, LOL)

Beyond orbital-based analyses, methods that probe the total electron density provide a more direct and physically intuitive picture of chemical bonding and electron localization.

Electron Localization Function (ELF): The ELF is a powerful tool for visualizing regions of high electron localization, which correspond to chemical bonds, lone pairs, and atomic cores. jussieu.fraps.orgpku.edu.cn The ELF value ranges from 0 to 1, where a value close to 1 indicates a high degree of electron pairing and localization (like in a covalent bond or a lone pair), while lower values signify electron delocalization. scienceacademique.com In computational studies of related molecules, ELF maps have been crucial for identifying bonding characteristics and delocalized π-systems. researchgate.netresearchgate.net

Localized Orbital Locator (LOL): Similar to ELF, the Localized Orbital Locator (LOL) also provides a visual map of electron localization. scienceacademique.com LOL is based on the kinetic energy density and highlights regions where localized orbitals have maximal overlap. researchgate.net The visual representation often uses color codes, where red indicates high localization (covalent bonds) and blue indicates electron depletion or delocalization. scienceacademique.com Both ELF and LOL have been used in concert to analyze the electronic structure of complex thiophene-containing systems, providing detailed insights into their bonding patterns. researchgate.netresearchgate.net For this compound, these methods would clearly distinguish the covalent bonds within the phenyl and thiophene rings, the C-O-C linkage of the ether, and the delocalized π-electron systems of the aromatic rings.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 3 Benzyloxy Phenyl Thiophene Analogs

Foundational Concepts of Structure-Activity Relationship Elucidation in Chemical Biology

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and drug discovery. The core principle of SAR is that the biological activity of a chemical compound is directly related to its three-dimensional structure. By systematically modifying the chemical structure of a molecule and observing the corresponding changes in its biological efficacy, chemists can deduce which chemical groups and structural features are crucial for its desired effect. This process, known as SAR elucidation, helps in identifying the pharmacophore—the essential arrangement of atoms or functional groups necessary for biological activity.

The insights gained from SAR studies are pivotal for the rational design of new, more potent, and selective drug candidates. This iterative process involves designing, synthesizing, and testing new analogs to map the molecular landscape of the target receptor or enzyme. Key modifications often include altering functional groups, changing the size or shape of the molecule, and modifying electronic properties to optimize interactions with the biological target, thereby enhancing activity and improving pharmacokinetic profiles.

Influence of Aryl and Heteroaryl Substitutions on Molecular Interactions

The arrangement and nature of the aryl (phenyl) and heteroaryl (thiophene) rings in the 2-[3-(Benzyloxy)phenyl]thiophene scaffold are critical determinants of its interaction with biological targets. The electronic properties, size, and relative orientation of these rings dictate the compound's ability to fit into binding pockets and form key interactions.

Specificity of Thiophene (B33073) Ring Placement in SAR Studies

The thiophene ring is a prominent heterocycle in medicinal chemistry, valued for its unique electronic properties and its role as a bioisostere of the phenyl ring. researchgate.net Its placement and substitution pattern significantly influence a compound's biological activity. SAR studies on various thiophene-containing molecules demonstrate that even minor modifications to the thiophene ring can lead to substantial changes in potency and selectivity. nih.gov

For instance, in a series of (2-aminothiophen-3-yl)(phenyl)methanones acting as A1 adenosine (B11128) receptor positive allosteric modulators, substitutions at the 4- and 5-positions of the thiophene ring were found to considerably increase activity. digitellinc.com The addition of a 5-arylethynyl group to the thiophene moiety was explored to determine any further enhancement of allosteric modulation. digitellinc.com Similarly, studies on tetrahydrobenzothiophenone derivatives revealed that a carboxyl group-derived substituent at the 1-position of the thiophene ring is essential for receptor affinity. nih.gov These findings underscore the importance of the thiophene ring's substitution pattern in defining molecular interactions.

The structural rigidity and electronic nature of the thiophene ring compared to a more flexible system can also be a deciding factor in biological activity. A comparison between a rigid benzothiophene-containing compound and a more flexible thiophene-only analog showed that the latter was more effective in vivo, suggesting that the structural flexibility of the thiophene derivative may allow for better metabolic processing or receptor binding. tandfonline.com

Role of Benzyloxy Group Position in Modulating Molecular Recognition

The benzyloxy group is a significant pharmacophore found in numerous biologically active compounds. nih.gov Its primary role is often to act as a hydrophobic anchor, fitting into a corresponding hydrophobic pocket on the target protein. The position of the benzyloxy group on the phenyl ring is crucial and can drastically alter binding affinity and efficacy.

In a study of vicinal diaryl isoxazole (B147169) derivatives, the position of substituents on the benzyl (B1604629) portion of the benzyloxy arm had a profound impact on antiproliferative activity. A methyl group at the 2-position of the benzyl ring led to a sharp increase in potency, whereas moving the same group to the 3- or 4-position resulted in a significant loss of activity. acs.org This highlights a strict spatial requirement for substitution, where the 2-position substituent likely orients the molecule optimally within the binding site.

Compound / SubstitutionTarget / AssayActivity (IC50 / Ki)Finding
Compound B10 (Thiophene A-ring, p-Benzyloxy B-ring)hMAO-BIC50 = 0.067 µM; Ki = 0.030 µMThiophene in A-ring and p-Benzyloxy in B-ring leads to potent and selective inhibition. nih.gov
Compound B15 (Ethoxy A-ring, p-Benzyloxy B-ring)hMAO-BIC50 = 0.120 µM; Ki = 0.033 µMDemonstrates high potency, though slightly less than the thiophene analog. nih.gov
Isoxazole Analog 11 (2-Me-benzyloxy)Huh7 Cancer Cell LineIC50 = 1.3 µM2-Methyl substitution on the benzyl group significantly enhances potency. acs.org
Isoxazole Analog 24 (4-Me-benzyloxy)Huh7 Cancer Cell LineIC50 ≥ 20 µMMoving the methyl group to the 4-position leads to a dramatic loss of activity. acs.org

Strategic Molecular Modifications for Enhanced Interaction Specificity

To improve the therapeutic potential of lead compounds like this compound, medicinal chemists employ various rational design strategies. These include bioisosteric replacement and molecular hybridization to enhance potency, selectivity, and pharmacokinetic properties.

Bioisosteric Replacement Strategies Involving Thiophene and Phenyl Moieties

Bioisosterism refers to the substitution of an atom or group with another that has similar physical or chemical properties, leading to similar biological effects. wikipedia.org The thiophene ring is widely regarded as a classical bioisostere of a phenyl ring. nih.govresearchgate.net This interchangeability is rooted in their similar size, shape, and aromaticity. sci-hub.se Replacing a phenyl ring with a thiophene ring is a common strategy in drug design to modulate a compound's metabolic stability, solubility, and target affinity. nih.gov

This strategy has been successfully applied to develop potent GluN2B selective NMDA receptor antagonists. The bioisosteric replacement of a benzene (B151609) ring with a thiophene ring was well tolerated and, in some cases, even led to increased affinity for the target receptor. nih.gov The rationale is that while the thiophene ring mimics the steric and electronic profile of the phenyl ring, the presence of the sulfur heteroatom can alter hydrogen bonding capabilities, dipole moment, and susceptibility to metabolism, often leading to an improved pharmacological profile. researchgate.net

Original MoietyBioisosteric ReplacementRationale & OutcomeReference(s)
Phenyl RingThiophene RingSimilar size and electronics. Can improve metabolic stability and alter electronic properties. Often well-tolerated or improves affinity. nih.govsci-hub.se
Benzene/AnilineThiophene RingThiophene is a bioisostere for phenols and anilines, often used to avoid rapid biotransformation of the original moieties. nih.gov
-CH=CH--S- (in ring)A classic bioisosteric replacement that led to the development of many thiophene-based drugs. sci-hub.se

Molecular Hybridization as a Rational Design Tool

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive compounds into a single hybrid molecule. The goal is to create a new chemical entity with enhanced affinity, dual-action, or an improved side-effect profile compared to the individual components. This approach has proven effective for developing novel therapeutic agents for complex diseases. mdpi.com

Thiophene and its derivatives are frequently used as scaffolds in molecular hybridization. nih.gov For example, researchers have synthesized hybrid molecules by combining pyridine-thiophene moieties with 2-amino pyrimidine (B1678525) derivatives. This approach aims to create multi-component bioactive scaffolds in a single entity, which may exhibit synergistic or additive pharmacological effects. Another study successfully employed a strategy of structure-based molecular hybridization to design HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) based on a thiophene[3,2-d]pyrimidine scaffold. nih.gov This resulted in compounds with potent, broad-spectrum activity against wild-type and mutant HIV-1 strains, demonstrating the power of hybridization to overcome drug resistance. nih.gov

Computational Approaches to SAR Derivation and Prediction

In the quest to understand and predict the biological activity of this compound and its analogs, computational methods have become indispensable tools. These in silico techniques provide a rational and cost-effective approach to elucidating structure-activity relationships (SAR), guiding the design of new molecules with enhanced potency and selectivity. By simulating molecular interactions and developing predictive models, researchers can prioritize the synthesis of the most promising compounds, thereby accelerating the drug discovery process.

In silico Molecular Docking for Ligand-Target Recognition and Binding Patterns

In silico molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target macromolecule, typically a protein or enzyme. This method is crucial for understanding the intricacies of ligand-target recognition and for rationalizing the observed biological activities of a series of analogs.

The process begins with the three-dimensional structures of both the ligand, such as an analog of this compound, and the target protein. The docking algorithm then systematically explores various possible conformations and orientations of the ligand within the binding site of the target. Each of these "poses" is evaluated using a scoring function that estimates the binding affinity, often expressed as a binding energy value. A more negative score typically indicates a more favorable binding interaction.

A hypothetical molecular docking study of this compound analogs against a target kinase could yield a data table similar to the one below, illustrating how different substituents affect the predicted binding affinity.

Compound IDSubstitution on Phenyl RingSubstitution on Thiophene RingPredicted Binding Energy (kcal/mol)Key Interacting Residues
I 3-Benzyloxy (parent)None-8.5Phe123, Leu201, Val89
II 3-Benzyloxy, 4'-FluoroNone-8.9Phe123, Leu201, Ser125 (H-bond)
III 3-Benzyloxy5-Chloro-9.2Phe123, Leu201, Met199
IV 3-Benzyloxy, 4'-Fluoro5-Chloro-9.8Phe123, Leu201, Ser125, Met199

This table is for illustrative purposes and does not represent actual experimental data.

By analyzing such data, medicinal chemists can deduce that a fluoro substituent at the 4'-position of the benzyloxy phenyl group and a chloro group at the 5-position of the thiophene ring are beneficial for binding. This information is invaluable for designing the next generation of more potent inhibitors.

Principles of Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net The fundamental principle of QSAR is that the variation in the biological activity of a set of congeneric molecules is correlated with the variation in their physicochemical properties.

The development of a QSAR model involves several key steps:

Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This is known as the training set.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the training set. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), hydrophobic properties (e.g., logP), and topological properties (e.g., connectivity indices).

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques. This ensures that the model is robust and can accurately predict the activity of new, untested compounds.

For this compound analogs, a QSAR study could reveal which molecular properties are most influential for a particular biological activity. For example, a QSAR model for anti-inflammatory activity might indicate that the activity is positively correlated with the hydrophobicity of the molecule and the presence of an electron-withdrawing group on the thiophene ring, while being negatively correlated with the molecular volume.

A hypothetical QSAR equation for the anti-inflammatory activity of this compound analogs might look like this:

pIC₅₀ = 0.65 * logP - 1.2 * LUMO_energy + 0.05 * MR - 2.1

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

logP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity).

LUMO_energy is the energy of the lowest unoccupied molecular orbital (an electronic descriptor).

MR is the molar refractivity (a steric descriptor).

The coefficients in the equation indicate the relative importance of each descriptor. Such a model can then be used to predict the anti-inflammatory activity of novel, unsynthesized analogs of this compound, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency. Studies on other thiophene analogs have successfully utilized QSAR to identify key electronic and steric parameters influencing their biological activities. researchgate.net

The following table provides an example of the data that would be used to generate a QSAR model.

Compound IDpIC₅₀ (Experimental)logPLUMO Energy (eV)Molar Refractivity
1 5.24.1-1.585.3
2 5.84.5-1.888.1
3 4.93.8-1.382.5
4 6.14.8-2.090.2
5 5.54.3-1.686.7

This table is for illustrative purposes and does not represent actual experimental data.

Potential Applications of 2 3 Benzyloxy Phenyl Thiophene in Advanced Materials Science

Utilization in Conjugated Systems for Organic Electronics

The core of 2-[3-(Benzyloxy)phenyl]thiophene's utility in organic electronics lies in its π-conjugated structure, which allows for the delocalization of electrons. This property is fundamental for charge transport in semiconducting materials. wikiwand.com Thiophene-based molecules are frequently employed as monomers to construct larger conjugated systems, such as oligomers and polymers, which form the active layers in various electronic devices. smolecule.comossila.comcity.ac.uk The introduction of substituents onto the thiophene (B33073) backbone, like the 3-(benzyloxy)phenyl group, is a critical strategy for fine-tuning the physical, electronic, and electro-optical properties of the resulting materials. nanoscience.or.kr

Polythiophene-Based Materials for Organic Field-Effect Transistors (OFETs)

Polythiophenes (PTs) are among the most studied classes of conducting polymers for applications in organic field-effect transistors (OFETs). researchgate.net These devices require semiconducting materials that can efficiently transport charge carriers (holes or electrons). The performance of a polythiophene-based OFET is highly dependent on the structure of the polymer, including the nature of its substituents and its regioregularity—the specific orientation of monomer units within the polymer chain. wikiwand.com

Were this compound to be polymerized, it would yield a poly[3-(benzyloxyphenyl)thiophene]. The large benzyloxyphenyl substituent at the 3-position would significantly influence the polymer's properties. Bulky side chains are known to affect polymer solubility and inter-chain packing, which in turn impacts charge carrier mobility. nanoscience.or.kr While regiorandom polymers often result in amorphous films, regioregular poly(3-arylthiophene)s can form more crystalline structures with enhanced conductivity. wikiwand.com

Research on analogous materials provides insight into the potential performance of polymers derived from this compound. For example, studies on benzo[b]thieno[2,3-d]thiophene (BTT) derivatives, which are also fused thiophene systems, have yielded solution-processable organic semiconductors for OFETs. These devices have demonstrated p-channel (hole-transporting) behavior with promising electrical characteristics. This suggests that a polymer based on this compound could similarly function as a p-type semiconductor, a common characteristic for thiophene-based polymers.

Table 1: OFET Performance of Related Thiophene-Based Semiconductors

Compound Deposition Method Hole Mobility (μ) On/Off Ratio Source
2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene Solution Shearing up to 0.005 cm²/Vs > 10⁶
Regioregular poly(3-(4-octylphenyl)thiophene) (POPT) Not specified 4 S/cm (conductivity) Not specified wikiwand.com

Applications in Organic Light-Emitting Devices (OLEDs)

Thiophene-containing materials are widely utilized in the development of organic light-emitting devices (OLEDs) due to their electroluminescent properties. smolecule.com In this context, polymers derived from this compound could serve as the emissive layer. The electronic properties of the benzyloxyphenyl substituent would directly influence the polymer's HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, thereby determining the color of the emitted light. nanoscience.or.kr

The introduction of bulky substituents can control the effective conjugation length along the polymer backbone by inducing a larger dihedral angle between adjacent thiophene rings. nanoscience.or.kr This twisting of the polymer chain can lead to blue-shifted emission, a desirable characteristic for certain display and lighting applications. Research on other polythiophene derivatives has shown that modifying the side chains is an effective strategy for tuning emission colors and electro-optical properties for electroluminescence displays. nanoscience.or.kr Furthermore, oligothiophene S,S-dioxides have been identified as excellent candidates for use in light-emitting diodes, indicating the broad potential of modified thiophene structures in this field. mdpi.com

Semiconductor Properties and Electronic Conductivity Studies

The semiconducting nature of this compound and its potential polymers is central to their application in electronics. The conductivity of polythiophenes arises from the delocalization of π-electrons along the conjugated backbone, a state that is typically enhanced through oxidation (doping). wikiwand.com The electronic properties, such as the band gap, are critical parameters that dictate a material's suitability for a specific application. Fused thiophene systems are known to be electron-rich and possess extended π-conjugation, making them ideal for tuning the band gap of semiconducting polymers. ossila.com

Development as Chromophoric Components in Photonic Devices and Dyes

A chromophore is a part of a molecule responsible for its color, arising from the absorption of light at specific wavelengths. Thiophene derivatives are well-documented as effective chromophoric components in materials for photonic devices and as dyes. nih.govresearchgate.net The extended π-conjugation in this compound makes it a prime candidate for such applications. Organic semiconductors are versatile building blocks for both passive and active photonic components, including waveguides, optical switches, and light emitters. mdpi.com

The optical properties of materials incorporating this compound would be dictated by its molecular structure. The combination of the thiophene and benzyloxyphenyl moieties creates an extended conjugated system capable of strong light-matter interactions. mdpi.com Research on the related chalcone (B49325) derivative, (2E)-3-[4-(benzyloxy)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one, demonstrated significant photoluminescence with a strong emission peak in the deep blue region. researchgate.net This finding underscores the potential of the benzyloxy-phenyl-thiophene framework as a core for developing new materials for photonic applications, such as optical power limiting devices. researchgate.net The ability to tune the absorption and emission spectra through synthetic modification of this chromophore opens avenues for creating a wide range of colored dyes and functional photonic materials.

Table 2: Optical Properties of a Related Thiophene-Based Chromophore

Compound Optical Band Gap (Eg) Photoluminescence (PL) Emission Potential Application Source

Future Research Directions for 2 3 Benzyloxy Phenyl Thiophene

Development of Novel and Green Synthetic Methodologies

The synthesis of 2-[3-(Benzyloxy)phenyl]thiophene and its derivatives is foundational to any further investigation. While classical methods such as Suzuki or Stille cross-coupling reactions between a thiophene-2-boronic acid (or stannane) and 1-(benzyloxy)-3-bromobenzene (B1334042) are viable, future research should prioritize the development of more efficient, sustainable, and versatile synthetic routes.

Key areas for future synthetic research include:

Catalyst Development: Investigating novel palladium, nickel, or copper catalyst systems for cross-coupling reactions could lead to higher yields, lower catalyst loadings, and milder reaction conditions. The use of well-defined pre-catalysts or ligands designed for challenging substrates could overcome common side reactions.

C-H Activation: A paradigm shift from pre-functionalized starting materials towards direct C-H arylation of thiophene (B33073) with a benzyloxyphenyl precursor would represent a significant advancement in atom economy. Research should focus on developing regioselective C-H activation protocols that favor substitution at the 2-position of the thiophene ring.

Green Chemistry Approaches: The principles of green chemistry should be integrated into synthetic design. This includes exploring:

Alternative Energy Sources: Ultrasound-assisted nih.gov and microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating.

Eco-Friendly Solvents: Moving away from hazardous organic solvents towards greener alternatives like water, ethanol, or ionic liquids is a critical goal. Solvent-free reaction conditions should also be explored. researchgate.net

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, mixing), leading to improved safety, scalability, and product consistency. Adapting C-H activation or cross-coupling reactions to a flow process for this scaffold is a promising research avenue.

Integration of Advanced Spectroscopic and Diffraction Techniques for Deeper Structural Insights

A precise understanding of the three-dimensional structure of this compound is essential for interpreting its reactivity and interactions. While standard techniques like ¹H and ¹³C NMR and mass spectrometry provide basic characterization, a deeper structural elucidation requires more advanced methodologies.

Future work should focus on a multi-technique approach:

Single-Crystal X-ray Diffraction: Obtaining a high-quality crystal structure is the gold standard for determining solid-state conformation, including bond lengths, bond angles, and torsional angles between the phenyl and thiophene rings. researchgate.net This experimental data is invaluable for validating computational models.

Advanced NMR Spectroscopy: Beyond simple 1D spectra, two-dimensional NMR techniques (COSY, HSQC, HMBC) should be employed for unambiguous assignment of all proton and carbon signals, which is especially important for substituted derivatives. Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the through-space proximity of protons, offering insights into the preferred solution-state conformation.

Vibrational Spectroscopy: A combined experimental and computational approach to FT-IR and Raman spectroscopy can provide a detailed vibrational mode assignment. researchgate.net Comparing experimental spectra with those predicted by DFT calculations can confirm structural features and identify characteristic vibrational markers for the scaffold. researchgate.net

Multi-Scale Computational Modeling for Predictive Understanding of Reactivity and Interactions

Computational chemistry provides powerful tools for predicting and understanding the behavior of molecules at an electronic level. For this compound, a systematic computational investigation can guide synthetic efforts and help rationalize experimental findings.

Future computational studies should encompass several levels of theory:

Density Functional Theory (DFT): DFT calculations are essential for optimizing the molecular geometry and exploring the conformational landscape (e.g., the rotational barrier between the aromatic rings). researchgate.net Key properties to be investigated include:

Frontier Molecular Orbitals (HOMO-LUMO): The energies and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding the molecule's electronic properties, optical behavior, and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps reveal the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify intramolecular charge transfer and hyperconjugative interactions, providing a deeper understanding of electronic delocalization and stability. researchgate.netresearchgate.net

Time-Dependent DFT (TD-DFT): This method can be used to predict the electronic absorption spectrum (UV-Vis), which can then be compared with experimental data to validate the computational approach. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can characterize the nature of chemical bonds and non-covalent interactions within the molecule, offering insights that go beyond classical bonding theories. researchgate.net

The following table outlines potential computational methods and the insights they can provide for this compound.

Computational MethodBasis Set/Functional ExampleKey Insights ProvidedReference for Analogy
Geometry OptimizationDFT (B3LYP/6-311G(d,p))Predicts stable conformations, bond lengths, and angles. researchgate.netresearchgate.net
Vibrational AnalysisDFT (B3LYP/6-311G(d,p))Simulates IR and Raman spectra for comparison with experimental data. researchgate.net
NMR Chemical ShiftsGIAO-DFTPredicts ¹H and ¹³C NMR spectra to aid in signal assignment. researchgate.netresearchgate.net
Electronic PropertiesTD-DFTCalculates HOMO-LUMO energy gap and simulates UV-Vis absorption spectrum. researchgate.net
Reactivity AnalysisNBO, MEP, Fukui FunctionsIdentifies reactive sites, charge distribution, and intramolecular interactions. researchgate.netresearchgate.net

Exploration of Molecular Interaction Mechanisms via Advanced Biophysical Methods

Given that thiophene-containing scaffolds frequently exhibit biological activity, researchgate.net it is crucial to investigate the potential molecular interactions of this compound. Future research should move beyond simple screening assays to employ advanced biophysical techniques that can elucidate the thermodynamics and kinetics of binding to potential biological targets. Thiophene derivatives have been investigated as inhibitors of various enzymes and receptors, such as excitatory amino acid transporters (EAATs) and enzymes involved in mycobacterial cell wall synthesis. researchgate.netnih.gov

Key biophysical methods to be explored include:

Molecular Docking: As a preliminary step, computational docking can predict plausible binding modes of this compound within the active sites of relevant biological targets, such as kinases, proteases, or transporters. nih.govresearchgate.net This can help prioritize targets for experimental validation.

Surface Plasmon Resonance (SPR): SPR is a powerful label-free technique for real-time monitoring of binding events. It can determine the association (kₐ) and dissociation (kₑ) rate constants, providing a detailed kinetic profile of the interaction with a target protein.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of key thermodynamic parameters, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic signature.

Saturation Transfer Difference (STD) NMR: STD-NMR is a ligand-observed NMR technique used to identify which parts of a small molecule are in close contact with a large protein receptor. This method is invaluable for mapping the binding epitope of this compound, guiding further structure-activity relationship (SAR) studies.

By systematically applying these advanced synthetic, spectroscopic, computational, and biophysical methods, the scientific community can build a robust and multi-faceted understanding of this compound, paving the way for its potential application in diverse scientific fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.